molecular formula C6H12ClNO2 B1403426 cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride CAS No. 1389264-21-4

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Cat. No. B1403426
M. Wt: 165.62 g/mol
InChI Key: MOTVVKJYPXKJDW-UHFFFAOYSA-N
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Description

“Cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride”, also known as AMCA, is a cyclic amino acid that has gained attention in the scientific community due to its potential therapeutic and industrial applications. It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (1s,3s)-3-amino-1-methylcyclobutane-1-carboxylic acid hydrochloride . The InChI code is 1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H/t4-,6+; . This indicates that the molecule has a chiral center, leading to the cis and trans isomers.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 165.62 .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Biomedical Science .

Summary of the Application

Cyclobutane-containing scaffolds are used as intermediates in the stereoselective synthesis of candidates for biomedical purposes . These candidates can be used as surfactants, gelators for hydroxylic solvents, or metal cation ligands .

Methods of Application or Experimental Procedures

Efficient and versatile synthetic methodologies are reported for the preparation of these products . The common structural feature of all the synthesized products is the presence of a cis or trans -1,2- or cis -1,3-difunctionalized cyclobutane ring . The key intermediates, including enantiomerically pure 1,3-diamines and 1,3-amino alcohols, have been prepared from β-amino acid derivatives .

Results or Outcomes

The synthesized products are suitable candidates to be used in several fields including biomedical applications . They have potential use as surfactants, gelators for hydroxylic solvents, or metal cation ligands .

Biomedical Applications of Cyclobutane-Containing Scaffolds

Specific Scientific Field

The specific scientific field is Biomedical Science .

Summary of the Application

Cyclobutane-containing scaffolds are used as intermediates in the stereoselective synthesis of candidates for biomedical purposes . These candidates can be used as surfactants, gelators for hydroxylic solvents, or metal cation ligands .

Methods of Application or Experimental Procedures

Efficient and versatile synthetic methodologies are reported for the preparation of these products . The common structural feature of all the synthesized products is the presence of a cis or trans -1,2- or cis -1,3-difunctionalized cyclobutane ring . The key intermediates, including enantiomerically pure 1,3-diamines and 1,3-amino alcohols, have been prepared from β-amino acid derivatives .

Results or Outcomes

The synthesized products are suitable candidates to be used in several fields including biomedical applications . They have potential use as surfactants, gelators for hydroxylic solvents, or metal cation ligands .

Biomedical Applications of Cyclobutane-Containing Scaffolds

Specific Scientific Field

The specific scientific field is Biomedical Science .

Summary of the Application

Cyclobutane-containing scaffolds are used as intermediates in the stereoselective synthesis of candidates for biomedical purposes . These candidates can be used as surfactants, gelators for hydroxylic solvents, or metal cation ligands .

Methods of Application or Experimental Procedures

Efficient and versatile synthetic methodologies are reported for the preparation of these products . The common structural feature of all the synthesized products is the presence of a cis or trans -1,2- or cis -1,3-difunctionalized cyclobutane ring . The key intermediates, including enantiomerically pure 1,3-diamines and 1,3-amino alcohols, have been prepared from β-amino acid derivatives .

Results or Outcomes

The synthesized products are suitable candidates to be used in several fields including biomedical applications . They have potential use as surfactants, gelators for hydroxylic solvents, or metal cation ligands .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .

properties

IUPAC Name

3-amino-1-methylcyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVVKJYPXKJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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